molecular formula C9H8ClNO2S B1363430 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene CAS No. 306935-82-0

1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene

Cat. No.: B1363430
CAS No.: 306935-82-0
M. Wt: 229.68 g/mol
InChI Key: BQNKXQJYPPPUCN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene typically involves the reaction of 1-chloro-2,5-dimethoxybenzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: 1-chloro-2,5-dimethoxybenzene

    Reagent: Thiophosgene (CSCl2)

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Chemical Reactions Analysis

1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function and activity of the target biomolecule, providing insights into its biological role.

Comparison with Similar Compounds

1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene can be compared with other isothiocyanate-containing compounds, such as:

    Phenyl isothiocyanate: Lacks the chloro and methoxy groups, making it less specific in its reactivity.

    4-Isothiocyanato-2,5-dimethoxybenzene: Similar structure but without the chloro group, which may affect its reactivity and selectivity.

    1-Chloro-4-isothiocyanato-2-methoxybenzene: Contains only one methoxy group, potentially altering its chemical properties and applications.

Biological Activity

Overview

1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene (C9H8ClNO2S) is an organic compound notable for its diverse applications in biological research and medicinal chemistry. This compound, with a molecular weight of 229.69 g/mol, is synthesized primarily through the reaction of 1-chloro-2,5-dimethoxybenzene with thiophosgene. Its biological activity is largely attributed to the reactivity of the isothiocyanate functional group, which can interact with various biomolecules.

The biological activity of this compound is predominantly mediated by its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The isothiocyanate group can react with thiol groups in proteins, leading to modifications that can alter protein function and activity. This mechanism is crucial for understanding its role in proteomics and chemical biology.

Biological Applications

This compound has several significant applications:

  • Proteomics : It serves as a labeling reagent for proteins, facilitating the study of protein interactions and functions.
  • Chemical Biology : The compound is used to modify biomolecules, aiding in the exploration of biological pathways and mechanisms.
  • Medicinal Chemistry : It acts as a building block for synthesizing bioactive molecules with potential therapeutic effects.
  • Industrial Research : The compound contributes to developing new materials and chemical processes.

Antitumor Activity

Recent studies have indicated that compounds containing isothiocyanate groups exhibit antitumor properties. For instance, this compound has shown potential in inducing apoptosis in cancer cells, which is characterized by morphological changes observable in Hoechst staining assays. Such findings suggest that this compound may be a candidate for further development as an antitumor agent .

Case Studies

  • Cell Viability Assays : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines through apoptosis induction. The IC50 values observed were comparable to other known isothiocyanate compounds .
  • Thiol Group Interaction : Investigations into the interactions of this compound with biological molecules revealed that it effectively binds to thiol groups, suggesting a mechanism through which it may exert its biological effects .

Comparative Analysis

To better understand the specificity and reactivity of this compound, it can be compared with other isothiocyanate-containing compounds:

Compound NameStructural FeaturesBiological Activity
Phenyl Isothiocyanate Lacks chloro and methoxy groupsLess specific reactivity
4-Isothiocyanato-2,5-dimethoxybenzene Similar structure without chloro groupPotentially altered reactivity
1-Chloro-4-isothiocyanato-2-methoxybenzene Contains one methoxy groupDifferent chemical properties

Properties

IUPAC Name

1-chloro-4-isothiocyanato-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-12-8-4-7(11-5-14)9(13-2)3-6(8)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNKXQJYPPPUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N=C=S)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370906
Record name 1-chloro-4-isothiocyanato-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-82-0
Record name 1-chloro-4-isothiocyanato-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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